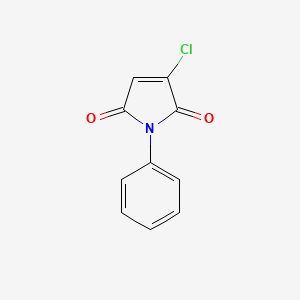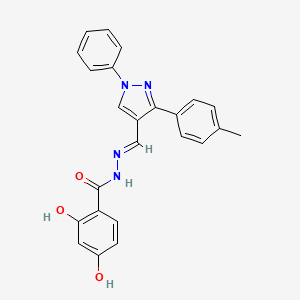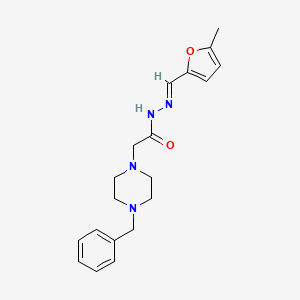
(4-Methoxyphenyl)methyl-triphenylphosphanium;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxybenzyl)triphenylphosphonium chloride is an organic compound with the molecular formula C26H24ClOP. It is a phosphonium salt, which is often used in organic synthesis and various chemical reactions . The compound is characterized by the presence of a triphenylphosphonium group attached to a 4-methoxybenzyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxybenzyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with 4-methoxybenzyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of (4-Methoxybenzyl)triphenylphosphonium chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxybenzyl)triphenylphosphonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with (4-Methoxybenzyl)triphenylphosphonium chloride include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a phosphonium salt with an amine group attached to the benzyl moiety .
Scientific Research Applications
(4-Methoxybenzyl)triphenylphosphonium chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (4-Methoxybenzyl)triphenylphosphonium chloride involves its interaction with cellular membranes and proteins. The phosphonium group allows the compound to cross lipid bilayers easily, making it effective in targeting mitochondria. Once inside the cell, it can interact with various molecular targets, including enzymes and ion channels, affecting cellular function and metabolism .
Comparison with Similar Compounds
Similar Compounds
- Benzyltriphenylphosphonium chloride
- (4-Methoxyphenyl)methyltriphenylphosphonium chloride
- (4-Methoxycarbonylbenzyl)triphenylphosphonium bromide
Uniqueness
(4-Methoxybenzyl)triphenylphosphonium chloride is unique due to the presence of the methoxy group on the benzyl moiety, which can influence its reactivity and interaction with other molecules. This makes it particularly useful in specific synthetic applications and research studies .
Properties
Molecular Formula |
C26H25ClOP+ |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl-triphenylphosphanium;hydrochloride |
InChI |
InChI=1S/C26H24OP.ClH/c1-27-23-19-17-22(18-20-23)21-28(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1; |
InChI Key |
YQXBNCFNXOFWLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Methoxybenzaldehyde [1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11961913.png)

![2-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-3-pyridinol hydrochloride](/img/structure/B11961923.png)



![N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline](/img/structure/B11961945.png)


![4-Methoxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11961953.png)
![6-Amino-4-(3,4-dihydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11961954.png)
